molecular formula C12H18ClN B6194911 4-(2,2-dimethylcyclobutyl)aniline hydrochloride CAS No. 2680533-62-2

4-(2,2-dimethylcyclobutyl)aniline hydrochloride

Cat. No.: B6194911
CAS No.: 2680533-62-2
M. Wt: 211.7
InChI Key:
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Description

4-(2,2-dimethylcyclobutyl)aniline hydrochloride is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a 2,2-dimethylcyclobutyl group at the para position. This compound is often used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dimethylcyclobutyl)aniline hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-dimethylcyclobutyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2-dimethylcyclobutyl)aniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethylcyclobutyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylaniline: Similar structure with a tert-butyl group instead of a 2,2-dimethylcyclobutyl group.

    4-isopropylaniline: Contains an isopropyl group at the para position.

    4-cyclohexylaniline: Features a cyclohexyl group at the para position.

Uniqueness

4-(2,2-dimethylcyclobutyl)aniline hydrochloride is unique due to the presence of the 2,2-dimethylcyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,2-dimethylcyclobutyl)aniline hydrochloride involves the reaction of 2,2-dimethylcyclobutanone with aniline followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "2,2-dimethylcyclobutanone", "aniline", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,2-dimethylcyclobutanone is reacted with aniline in the presence of a base such as sodium hydroxide to form 4-(2,2-dimethylcyclobutyl)aniline.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to obtain 4-(2,2-dimethylcyclobutyl)aniline hydrochloride." ] }

CAS No.

2680533-62-2

Molecular Formula

C12H18ClN

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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